4-(1,1-Dimethylethyl)cyclohexyl formate
Overview
Description
4-(1,1-Dimethylethyl)cyclohexyl formate is an organic compound with the molecular formula C11H20O2. It is a formate ester derived from cyclohexanol, where the hydroxyl group is replaced by a formate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)cyclohexyl formate typically involves the esterification of 4-(1,1-Dimethylethyl)cyclohexanol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dimethylethyl)cyclohexyl formate undergoes various chemical reactions, including:
Oxidation: The formate group can be oxidized to form a carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The formate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the formate group.
Major Products Formed
Oxidation: 4-(1,1-Dimethylethyl)cyclohexyl carboxylic acid.
Reduction: 4-(1,1-Dimethylethyl)cyclohexanol.
Substitution: Various substituted cyclohexyl derivatives, depending on the nucleophile used.
Scientific Research Applications
4-(1,1-Dimethylethyl)cyclohexyl formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethylethyl)cyclohexyl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The formate group can undergo hydrolysis to release formic acid, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylcyclohexyl acetate
- 4-tert-Butylcyclohexanol
- Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate, cis-
Comparison
4-(1,1-Dimethylethyl)cyclohexyl formate is unique due to its formate ester functional group, which imparts distinct chemical properties compared to similar compounds like 4-tert-Butylcyclohexyl acetate and 4-tert-Butylcyclohexanol. The presence of the formate group allows for specific reactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
(4-tert-butylcyclohexyl) formate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIKTNCFALFPNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867449 | |
Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68039-42-9 | |
Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68039-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-t-Butylcyclohexyl formate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-formate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,1-dimethylethyl)cyclohexyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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